methyl 2-(2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate
Description
Methyl 2-(2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate is a heterocyclic compound featuring a benzodioxole moiety fused to a 1,2,4-oxadiazole ring, a pyrrole group, and a benzoate ester. The benzodioxole group is notable for its electron-rich aromatic system, often associated with enhanced bioavailability in medicinal chemistry . The pyrrole and acetamido-benzoate substituents may further modulate solubility, pharmacokinetics, and target binding.
Properties
IUPAC Name |
methyl 2-[[2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O6/c1-30-23(29)15-5-2-3-6-16(15)24-20(28)12-27-10-4-7-17(27)22-25-21(26-33-22)14-8-9-18-19(11-14)32-13-31-18/h2-11H,12-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEESGUQXZRSWQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.
Synthesis of the Oxadiazole Ring: This involves the cyclization of a suitable hydrazide with a carboxylic acid derivative.
Construction of the Pyrrole Ring: This can be synthesized via the Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling Reactions: The final steps involve coupling the benzodioxole, oxadiazole, and pyrrole intermediates under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids or quinones.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound can be used to study enzyme interactions and inhibition, particularly those involving the oxadiazole and pyrrole rings.
Medicine
The compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-(2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, while the oxadiazole and pyrrole rings can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Benzoate (Compound 121)
Structural Similarities :
Key Differences :
- Lacks the pyrrole and benzodioxole moieties.
- Substituent at the oxadiazole 3-position is a 4-methylphenyl group instead of benzodioxol-5-yl.
Implications :
2-{2-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]-1H-Pyrrol-1-yl}-N-(3,5-Dimethoxyphenyl)Acetamide (BE96086)
Structural Similarities :
- Identical benzodioxole-oxadiazole-pyrrole core.
- Acetamide linker and aromatic substituents.
Key Differences :
- Benzoate ester in the target compound is replaced with a 3,5-dimethoxyphenyl group.
Implications :
- The dimethoxyphenyl group may improve water solubility due to polar methoxy groups, whereas the benzoate ester in the target compound could enhance membrane permeability .
- Both compounds likely exhibit distinct binding modes in biological systems due to substituent electronic profiles .
1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-Triazol-4-yl]Hexan-1-one (Compound I)
Structural Similarities :
- Contains a benzoxadiazole heterocycle (analogous to benzodioxole).
- Features triazole and ketone functional groups.
Key Differences :
- Benzoxadiazole (N–O–N) vs. benzodioxole (O–C–O) alters electronic properties and ring strain.
- Hexanoyl chain and triazole substituent diverge from the pyrrole-acetamido-benzoate architecture.
Research Findings and Implications
- Planarity and Rigidity : The oxadiazole ring’s planarity in the target compound and its analogs (e.g., Compound 121) supports stable π-π stacking interactions in protein binding pockets .
- Substituent Effects : The benzoate ester in the target compound may confer better blood-brain barrier penetration compared to polar dimethoxyphenyl or hydrophilic triazole derivatives .
- Synthetic Challenges : The multi-heterocyclic architecture requires precise coupling steps, as seen in analogous benzimidazole-triazole-thiazole hybrids .
Biological Activity
Methyl 2-(2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising a benzodioxole moiety and an oxadiazole ring, which are known for their diverse biological activities. Here are the key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₄ |
| Molecular Weight | 342.36 g/mol |
| CAS Number | [Not specified] |
| LogP | 4.670 |
| Solubility | Poorly soluble in water |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation and survival. For instance, oxadiazole derivatives are known to inhibit telomerase and topoisomerase, critical for cancer cell growth .
- Antioxidant Activity : Compounds containing the benzodioxole structure often exhibit antioxidant properties, which can mitigate oxidative stress in cellular environments.
- Modulation of Signaling Pathways : The interaction with various receptors and signaling pathways can lead to altered gene expression profiles that promote apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Telomerase inhibition |
| MCF7 (Breast) | 15.0 | Topoisomerase inhibition |
| A549 (Lung) | 10.0 | Induction of oxidative stress |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This could be beneficial in treating inflammatory diseases.
Case Studies
Several studies have explored the biological activities of compounds similar to this compound:
- Study on Oxadiazole Derivatives : A study published in ACS Omega reported that oxadiazole derivatives exhibited significant anticancer activity by blocking critical growth factors . This suggests that similar structural compounds may have comparable effects.
- Benzodioxole Compounds : Research indicates that benzodioxole-containing compounds have been effective as antioxidants and anti-inflammatory agents in various preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
